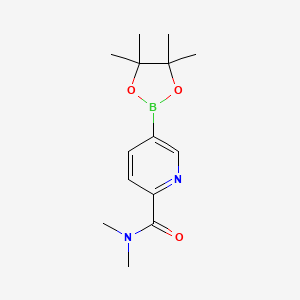
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Vue d'ensemble
Description
“N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide” is a chemical compound with the empirical formula C15H22BNO3 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The molecular structure of this compound includes a picolinamide group attached to a tetramethyl-1,3,2-dioxaborolane group .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 275.15 . The SMILES string for this compound is CN©C(=O)c1ccc(cc1)B2OC©©C©©O2 .Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds with complex amide structures, similar to N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, have been synthesized for applications in positron emission tomography (PET) imaging. For example, derivatives of N-(3-chlorophenyl)-2-picolinamide were developed as radioligands for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, highlighting the potential of such compounds in neuroscience research and the development of diagnostic tools (Kil et al., 2014).
Antituberculosis Activity
Research into substituted picolinamide derivatives has revealed their potential in combating Mycobacterium tuberculosis. A study synthesizing and evaluating substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrated moderate to good antituberculosis activity, suggesting that related compounds could serve as bases for developing new antimicrobial agents (Jadhav et al., 2016).
Synthetic Applications in Organic Chemistry
The structure of this compound suggests potential utility in synthetic organic chemistry, particularly in palladium-catalyzed reactions. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been employed to synthesize heterocyclic derivatives, indicating the role of similar compounds in facilitating complex synthetic pathways (Bacchi et al., 2005).
Molecular Sensing and Detection
Compounds with picolinamide motifs have been investigated for their potential as molecular sensors. For example, the development of a carboxamide-based fluorescence sensor demonstrated sensitivity to metal ions like Hg2+, Zn2+, and Cd2+, utilizing a chelation-enhanced fluorescence (CHEF) effect. This suggests the possibility of using related compounds in environmental monitoring and bioimaging applications (Kiani et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(18)17(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGUUHRBRONRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726158 | |
| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006876-27-2 | |
| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006876-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




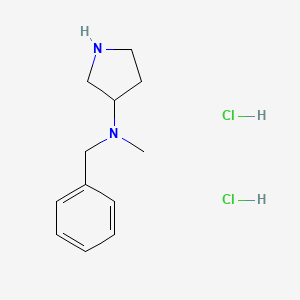
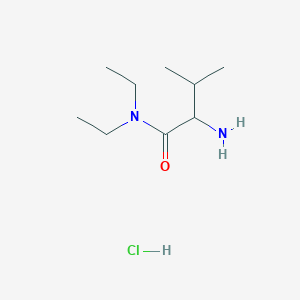
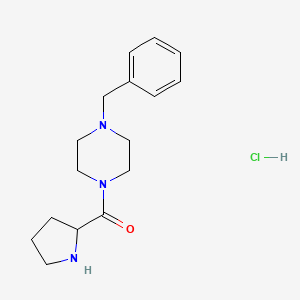
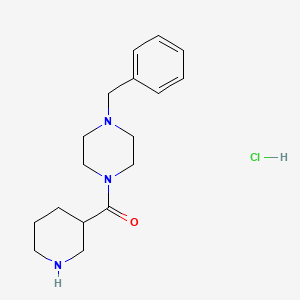
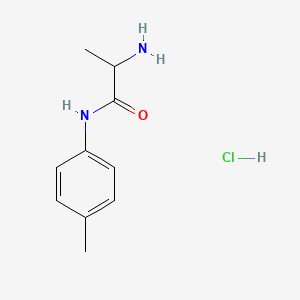
![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)
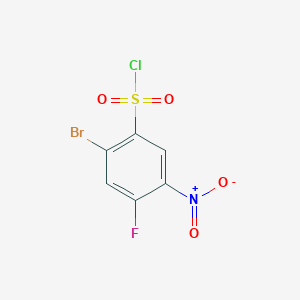
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
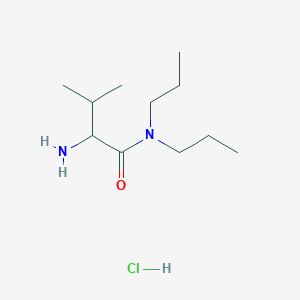
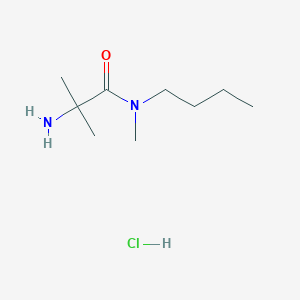

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)